2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid
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Overview
Description
2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound that features both a nitro group and a carbamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid typically involves the following steps:
Carbamoylation: The carbamoyl group is introduced by reacting the nitrated benzoic acid with 3-chlorophenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 2-[(3-Aminophenyl)carbamoyl]-3-nitrobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromophenyl)carbamoyl]-3-nitrobenzoic acid
- 2-[(3-Methylphenyl)carbamoyl]-3-nitrobenzoic acid
- 2-[(3-Fluorophenyl)carbamoyl]-3-nitrobenzoic acid
Uniqueness
2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its analogs.
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoyl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-8-3-1-4-9(7-8)16-13(18)12-10(14(19)20)5-2-6-11(12)17(21)22/h1-7H,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZGCLSMWWSHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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